molecular formula C12H2Cl8 B1583167 2,2',3,3',4,4',5,5'-Octachlorobiphenyl CAS No. 35694-08-7

2,2',3,3',4,4',5,5'-Octachlorobiphenyl

Cat. No.: B1583167
CAS No.: 35694-08-7
M. Wt: 429.8 g/mol
InChI Key: DTMRKGRREZAYAP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl primarily targets the circadian clock . The circadian clock is a biological system that regulates the timing of various physiological processes in organisms, including sleep-wake cycles, feeding, and hormone production.

Mode of Action

The 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.

Biochemical Pathways

The biochemical pathways affected by 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl involve the CLOCK-ARNTL/BMAL1 heterodimer . This heterodimer is a key component of the circadian clock and is responsible for the transcriptional activation of PER1. By inhibiting this process, 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl disrupts the normal functioning of the circadian clock.

Result of Action

The molecular and cellular effects of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl’s action primarily involve disruption of the circadian clock. This can lead to a variety of downstream effects, including alterations in sleep-wake cycles, feeding patterns, and hormone production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl. For instance, the presence of other pollutants in the environment could potentially affect the bioavailability and toxicity of this compound. Additionally, factors such as temperature and pH could influence its stability .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with various enzymes and proteins, including ligand-activated transcriptional activators that bind to the XRE promoter region of genes they activate . These interactions lead to the expression of enzymes involved in the metabolism of xenobiotic chemicals, highlighting the compound’s role in biochemical detoxification processes.

Cellular Effects

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl has profound effects on various cell types and cellular processes. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . The compound influences cell function by activating the expression of genes responsible for metabolizing xenobiotic chemicals, which can affect cell signaling pathways, gene expression, and cellular metabolism . Additionally, it plays a role in the development and maturation of many tissues .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl exerts its effects through binding interactions with biomolecules. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This binding leads to the activation of phase I and II xenobiotic chemical metabolizing enzyme genes, such as CYP1A1 . The compound’s mechanism of action includes enzyme inhibition or activation and changes in gene expression, contributing to its biochemical and toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl change over time. The compound is known for its stability and persistence in the environment, which means it does not readily degrade . Long-term exposure to this compound can lead to sustained activation of xenobiotic metabolizing enzymes and prolonged effects on cellular function . In vitro and in vivo studies have shown that the compound’s stability contributes to its long-term biochemical and toxic effects.

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound may activate detoxification pathways without causing significant toxicity . At higher doses, it can lead to toxic effects, including disruption of cellular processes and potential damage to tissues . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is involved in metabolic pathways that include the activation of phase I and II xenobiotic chemical metabolizing enzymes . These enzymes, such as CYP1A1, play a crucial role in the metabolism and detoxification of xenobiotic chemicals . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, contributing to its role in biochemical detoxification processes.

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues . The compound’s persistence and bioaccumulation in the environment and biological systems highlight its potential for long-term effects on cellular function.

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl affects its activity and function. The compound is known to localize in cellular membranes, where it can interact with membrane-bound enzymes and receptors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . The compound’s presence in these subcellular locations contributes to its biochemical and toxic effects.

Comparison with Similar Compounds

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is compared with other similar polychlorinated biphenyls (PCBs):

These comparisons highlight the uniqueness of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl in terms of its specific chlorine substitution pattern and its resulting chemical and biological properties.

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRKGRREZAYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074139
Record name 2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35694-08-7
Record name PCB 194
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35694-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,5'-Octachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,5'-Octachlorobiphenyl
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Record name 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl relate to its persistence in the environment?

A1: this compound, also known as PCB 194, possesses a structure typical of polychlorinated biphenyls (PCBs). It consists of two benzene rings joined by a single carbon-carbon bond, with eight chlorine atoms substituting hydrogen atoms on the rings. The high degree of chlorination contributes to its persistence by increasing its chemical stability and resistance to degradation processes in the environment.

Q2: How do age groups differ in their exposure levels to this compound compared to the newer class of flame retardants like PBDEs?

A2: Research suggests a contrasting trend between this compound and polybrominated diphenyl ethers (PBDEs) in terms of age-related exposure. While traditional persistent organic pollutants like this compound show higher concentrations in older individuals [], indicating historical exposure and bioaccumulation, PBDE levels appear elevated in younger age groups, particularly children []. This suggests a shift in exposure patterns with newer flame retardants potentially posing greater risks to younger populations.

Q3: Can you explain the concept of retention indexes in gas chromatography and their relevance to analyzing compounds like this compound?

A3: Retention indexes in gas chromatography provide a standardized measure of a compound's retention time relative to a series of known standards. This is particularly useful for complex mixtures like environmental samples where numerous compounds may be present. The first paper [] describes a method for determining retention indexes specifically for polychlorinated biphenyls (PCBs), including this compound, using a defined set of PCB congeners as internal standards. This allows for more accurate identification and quantification of individual PCBs in complex matrices. The study highlights the impact of factors like column type and temperature programming on retention indexes, emphasizing the need for standardized methods for reliable analysis.

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